![molecular formula C29H42N2O9 B611145 dihydro-herbimycin B CAS No. 91700-91-3](/img/structure/B611145.png)
dihydro-herbimycin B
Overview
Description
Dihydro-herbimycin B is a chemical compound with the molecular formula C29H42N2O9 . It is an analog of herbimycin, a benzoquinone ansamycin discovered by Satoshi Ōmura in 1979 .
Synthesis Analysis
Dihydro-herbimycin B is produced by Streptomyces sp. CPCC 200291, a soil isolate of Hainan Province, China . The isolate is grown by solid-state fermentation, and dihydro-herbimycin B is identified as a minor component among the secondary metabolites .Scientific Research Applications
Antitumor Activity
TAN-420C is known to exhibit antitumor activity . It’s a minor analogue of the herbimycin complex, isolated from Streptomyces hygroscopicus . The compound has been shown to convert Rous sarcoma virus-infected rat kidney cells into normal cells .
Antibacterial Activity
TAN-420C has been reported to exhibit antibacterial activity . It’s originally isolated from Streptomyces, a genus of bacteria that is known to produce secondary metabolites with antibacterial properties .
Antifungal Activity
Similar to its antibacterial properties, TAN-420C also shows antifungal activity . This makes it a potential candidate for the development of new antifungal drugs.
Potential in Cancer Treatment
Given its antitumor activity, TAN-420C could potentially be used in cancer treatment. Its ability to convert virus-infected cells into normal cells suggests that it could be effective against certain types of cancer .
Role in Cell-Cycle Regulation
Herbimycin A, a compound closely related to TAN-420C, is known to inhibit heat-shock protein 90, whose client proteins have important roles in cell-cycle regulation . While more research is needed, TAN-420C could potentially have a similar effect.
Potential in Antioxidant Research
While there’s no direct evidence of TAN-420C’s antioxidant activity, related compounds have been studied for their antioxidant properties . Given the structural similarities, TAN-420C could potentially also exhibit antioxidant activity.
properties
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18-,22-,23-,24+,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXSABHHRSWSID-OOJAHTAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dihydro-herbimycin B |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.